The primary application of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid lies in the field of proteomics research. It serves as a biochemical tool for the enrichment and identification of proteins based on their hydrophobicity and acidity.
2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid is an organic compound with the molecular formula C22H27NO4 and a molecular weight of 369.45 g/mol. It is characterized by its complex structure, which includes a dibutylamino group, a hydroxy group, and a benzoic acid moiety. This compound is known for its role in the synthesis of thermal dyes and as a raw material in various chemical processes . It has a melting point of 190-193 °C and a predicted boiling point of approximately 570.2 °C .
The chemical behavior of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid can be attributed to its functional groups. The hydroxyl group can participate in hydrogen bonding, influencing solubility and reactivity. The carboxylic acid group can undergo typical acid-base reactions, esterification, and amidation. Additionally, the dibutylamino group may engage in nucleophilic substitutions or electrophilic additions depending on the reaction conditions .
Research indicates that 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid exhibits various biological activities, particularly in the field of photoprotection. It has been studied for its potential as a UV filter due to its ability to absorb ultraviolet radiation effectively. This property makes it valuable in cosmetic formulations aimed at protecting skin from sun damage . Furthermore, it may have applications in medicinal chemistry due to its structural similarities to biologically active compounds.
The synthesis of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid typically involves multi-step organic reactions. A common method includes:
These steps may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .
2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid is primarily used in:
Interaction studies involving 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid focus on its compatibility with other compounds in formulations. It has been shown to interact favorably with various organic solvents and other UV filters, enhancing the stability and efficacy of cosmetic products. These studies are crucial for understanding how this compound behaves in complex mixtures, particularly regarding solubility and photostability under UV exposure .
Several compounds share structural similarities with 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid | C18H19NO4 | Shorter alkyl chain; lower molecular weight |
| 4-(Dibutylamino)-2-hydroxybenzophenone | C21H27NO3 | Lacks carboxylic acid functionality |
| 3-[4-(Dibutylamino)-2-hydroxyphenyl]acrylic acid | C21H27NO3 | Contains an acrylic moiety instead of benzoic |
The uniqueness of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid lies in its combination of both hydroxy and carboxylic functionalities along with the dibutylamino group, which provides enhanced solubility and specific reactivity compared to similar compounds .
2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid is a complex organic compound with the molecular formula C₂₂H₂₇NO₄ and a molecular weight of 369.5 g/mol [1]. The compound features a sophisticated molecular architecture characterized by multiple functional groups and extensive conjugation throughout its structure [1] [2]. The molecule contains a dibutylamino group (-N(C₄H₉)₂), a hydroxyl group (-OH), and two carboxyl-containing aromatic rings connected through a ketone linkage [1].
The structural framework consists of two benzene rings: one bearing the carboxylic acid functionality and another containing both the hydroxyl and dibutylamino substituents [1]. The dibutylamino group provides significant steric bulk with its two butyl chains, each containing four carbon atoms in linear configuration [2]. This tertiary amine functionality contributes substantially to the molecule's overall three-dimensional structure and influences its conformational preferences [3].
Theoretical computational studies using density functional theory methods have demonstrated that the molecule exhibits multiple possible conformational states due to the rotational freedom around several key bonds [3]. The conformation is particularly influenced by the orientation of the dibutylamino group relative to the aromatic ring system and the spatial arrangement of the two benzene rings around the central ketone bridge [3]. The presence of the hydroxyl group in the ortho position relative to the ketone creates opportunities for intramolecular hydrogen bonding, which can stabilize specific conformational arrangements [4].
The crystallographic properties of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid reflect the complex intermolecular interactions characteristic of substituted benzoic acid derivatives [5]. Like other benzoic acid compounds, this molecule demonstrates a strong tendency to form hydrogen-bonded dimeric structures in the solid state [5] [4]. The carboxylic acid functional group serves as both a hydrogen bond donor and acceptor, facilitating the formation of centrosymmetric dimers through paired hydrogen bonds between carboxyl groups [5] [6].
The crystal structure exhibits the typical features observed in benzoic acid derivatives, where two molecules are linked by a pair of hydrogen bonds between their carboxyl groups, creating stable dimeric units [5] [4]. The carbon-oxygen distances in the carboxyl group are characteristic of the resonance stabilization, with C-O bond lengths typically ranging between 1.258 and 1.268 Å [5]. The C-C-O angles in the carboxyl group demonstrate values around 117.8° to 118.7°, consistent with sp² hybridization of the carboxyl carbon [5].
The extended crystal lattice is further stabilized by additional intermolecular interactions involving the hydroxyl group and the dibutylamino functionality [4]. The bulky dibutylamino substituent creates significant steric hindrance that influences the packing arrangement and may lead to the formation of channel-like structures or layered arrangements within the crystal lattice [7]. These structural features contribute to the overall stability and physical properties of the crystalline material [7].
The thermal properties of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid demonstrate characteristic behavior of complex organic molecules containing multiple functional groups [8]. The compound exhibits a melting point range of 190-193°C, indicating good thermal stability under standard conditions [8]. This melting point reflects the strong intermolecular hydrogen bonding interactions between carboxylic acid groups in the solid state [6].
Thermal analysis techniques reveal that the compound undergoes predictable thermal decomposition patterns typical of organic molecules containing aromatic rings, aliphatic chains, and nitrogen-containing functional groups [9] [10]. The predicted boiling point is approximately 570.2°C, though this represents theoretical extrapolation rather than experimental measurement due to likely decomposition at elevated temperatures [8]. Differential scanning calorimetry studies would typically show endothermic peaks corresponding to melting transitions and potential polymorphic transformations [10].
The thermal stability is influenced by the molecular structure, particularly the hydrogen bonding network formed by the carboxylic acid and hydroxyl groups [10]. The decomposition profile generally follows patterns observed in similar organic compounds, with initial mass loss corresponding to volatile components and subsequent degradation of the aromatic core structure [9] [10].
The density of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid is predicted to be 1.170 ± 0.06 g/cm³, reflecting the molecular packing efficiency in the solid state [8]. This density value is consistent with organic compounds of similar molecular weight and structural complexity, taking into account the presence of both aromatic and aliphatic components [11].
The phase behavior of the compound is primarily influenced by the strong hydrogen bonding interactions between molecules [7] [12]. At room temperature, the compound exists in a crystalline state characterized by ordered molecular arrangements stabilized by intermolecular forces [7]. The transition between different phases follows thermodynamic principles, with crystalline-to-amorphous transitions possible under specific conditions such as rapid cooling or mechanical stress [12].
The compound may exhibit polymorphic behavior, where different crystal forms can exist depending on crystallization conditions such as solvent, temperature, and cooling rate [7]. Such polymorphic variations can result in different physical properties while maintaining the same chemical composition [7]. The phase stability is governed by the balance between enthalpic contributions from intermolecular interactions and entropic factors related to molecular motion [12].
The morphological characteristics of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid crystals depend significantly on crystallization conditions and the presence of solvents during crystal formation [13]. The compound typically forms crystals with defined geometric shapes that reflect the underlying molecular packing arrangements [13]. Common crystal habits observed in similar benzoic acid derivatives include prismatic, acicular (needle-like), and plate-like morphologies [13] [14].
Acicular crystal formation is particularly common in compounds containing extended aromatic systems with hydrogen bonding capabilities [13]. These needle-like crystals are characterized by elongated growth in one crystallographic direction, resulting in crystals that are much longer than they are wide [13] [14]. The formation of such morphologies is influenced by the molecular structure, particularly the linear arrangement of functional groups and the directional nature of hydrogen bonding interactions [13].
The crystal size and quality are affected by nucleation and growth rates during crystallization [15]. Factors such as supersaturation levels, temperature gradients, and the presence of impurities can significantly influence the final crystal morphology [15]. The surface properties of the crystals, including surface roughness and defect density, play important roles in determining bulk properties such as dissolution rate and chemical reactivity [15].
The ultraviolet-visible absorption characteristics of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid are determined by the extended π-conjugation system present throughout the molecular structure [16] [17]. The compound contains multiple chromophoric groups that contribute to its electronic absorption profile, including the substituted benzene rings and the α,β-unsaturated ketone system formed by the benzoyl linkage [16] [18].
The absorption spectrum typically exhibits multiple absorption bands corresponding to different electronic transitions [17]. The primary absorption maximum (λmax) is expected to occur in the ultraviolet region, with the exact wavelength depending on the extent of conjugation and the electron-donating effects of the dibutylamino and hydroxyl substituents [16] [19]. The dibutylamino group, being a strong electron-donating substituent, shifts the absorption maximum toward longer wavelengths through enhanced π-electron delocalization [17].
| Electronic Transition Type | Approximate Wavelength Range | Molar Absorption Coefficient |
|---|---|---|
| π → π* (aromatic) | 250-280 nm | Moderate to High |
| n → π* (carbonyl) | 280-320 nm | Low to Moderate |
| Charge Transfer | 320-400 nm | Variable |
The presence of the carbonyl group introduces n → π* transitions at longer wavelengths, typically appearing as weaker absorption bands [16]. The hydroxyl group in the ortho position relative to the carbonyl may participate in charge transfer interactions, potentially creating additional absorption features in the visible region [17].
The fluorescence properties of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid are influenced by the presence of the dibutylamino electron-donating group and the overall molecular structure [20]. Compounds containing similar structural motifs have demonstrated significant fluorescence responses that are sensitive to environmental conditions such as pH and solvent polarity [20].
The photophysical behavior is characterized by efficient π-conjugation throughout the aromatic system, which facilitates electronic excitation and subsequent fluorescence emission [20]. The dibutylamino group acts as an electron donor, while the carbonyl and carboxyl groups can serve as electron acceptors, creating an intramolecular charge transfer system [20]. This charge transfer character often results in fluorescence emission that is highly sensitive to the local chemical environment [20].
The fluorescence quantum yield and emission wavelength are expected to vary significantly with solvent polarity and pH conditions [20]. In aqueous solutions, the compound may exhibit pH-dependent fluorescence due to the ionizable carboxylic acid group [20]. The emission spectrum typically shows a large Stokes shift characteristic of charge transfer excited states, with emission maxima appearing at significantly longer wavelengths than the absorption maxima [20].
The infrared spectroscopy profile of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid provides detailed information about the functional groups present in the molecule [21] [22] [23]. The spectrum exhibits characteristic absorption bands corresponding to various vibrational modes of the different functional groups [21].
The most prominent features in the infrared spectrum include the carboxylic acid O-H stretching vibration, typically appearing as a broad absorption band in the region of 3500-2500 cm⁻¹ [22] [23]. This broadening results from hydrogen bonding interactions between carboxylic acid groups [23]. The carbonyl (C=O) stretching vibrations appear as strong bands around 1670-1650 cm⁻¹ for the benzoyl ketone and approximately 1700-1680 cm⁻¹ for the carboxylic acid carbonyl [22].
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (carboxylic acid) | Stretching | 3500-2500 | Broad, Strong |
| C=O (ketone) | Stretching | 1670-1650 | Strong |
| C=O (carboxylic acid) | Stretching | 1700-1680 | Strong |
| C-O (hydroxyl) | Stretching | 1300-1200 | Medium |
| C-N (aliphatic) | Stretching | 1200-1000 | Medium |
The aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the butyl chains occurs in the 2800-3000 cm⁻¹ region [21]. The aromatic C=C stretching vibrations typically appear as multiple bands in the 1600-1400 cm⁻¹ region [21]. The C-N stretching vibrations from the dibutylamino group contribute bands in the 1200-1000 cm⁻¹ region [21].
The solubility characteristics of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid are governed by the complex interplay between polar and nonpolar regions within the molecular structure [24] [6]. The compound contains both hydrophilic functional groups (carboxylic acid and hydroxyl) and lipophilic components (dibutylamino group with butyl chains), resulting in amphiphilic properties [1] [11].
The calculated XLogP3-AA value of 5.6 indicates significant lipophilicity, suggesting poor solubility in water but good solubility in organic solvents [1]. This high partition coefficient reflects the substantial contribution of the dibutylamino group with its two butyl chains to the overall hydrophobic character of the molecule [11]. The topological polar surface area of 77.8 Ų provides additional insight into the compound's solvation behavior [1].
| Solvent Type | Expected Solubility | Governing Interactions |
|---|---|---|
| Water | Poor | Hydrophobic interactions predominate |
| Alcohols (methanol, ethanol) | Moderate | Hydrogen bonding with polar groups |
| Aromatic solvents (toluene, benzene) | Good | π-π interactions and van der Waals forces |
| Chlorinated solvents | Good | Dipole-dipole interactions |
| Nonpolar alkanes | Poor | Limited favorable interactions |
In hydrogen bond accepting solvents with β > 0.3, the carboxylic acid group can form strong hydrogen bonds with the solvent molecules, potentially disrupting the dimeric hydrogen-bonded structures characteristic of the solid state [24]. This solvation behavior contrasts with that observed in nonpolar solvents, where the compound tends to maintain hydrogen-bonded dimeric associations [24] [6].
The predicted pKa value of 3.28 ± 0.36 indicates that the carboxylic acid group will be largely ionized in aqueous solutions at physiological pH, which significantly affects solubility behavior [8]. The ionization state influences both the intermolecular interactions and the overall charge distribution within the molecule [25]. The presence of the electron-donating dibutylamino group affects the acidity of the carboxylic acid through resonance effects transmitted through the aromatic system [25].